4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy and a methyl group The compound also includes a thiazolo[5,4-b]pyridine moiety, which is a fused heterocyclic system known for its diverse biological activities
Mechanism of Action
Target of Action
The primary target of the compound 4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is the enzyme PI3Kα . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target for this compound .
Mode of Action
The compound this compound interacts with its target, PI3Kα, by forming a charged interaction with Lys802 in PI3Kα . This interaction is facilitated by the electron-deficient aryl group of the compound, which results in a more acidic sulfonamide NH proton .
Biochemical Pathways
The interaction of this compound with PI3Kα affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle regulation, and its disruption can lead to effects such as inhibited cell growth and proliferation .
Pharmacokinetics
The compound’s strong interaction with pi3kα suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of PI3Kα, which can lead to the disruption of the PI3K/AKT/mTOR pathway . This disruption can result in inhibited cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiazolo[5,4-b]pyridine Moiety: This can be achieved through the cyclization of appropriate pyridine derivatives with thioamide or thioester precursors under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride in the presence of a base such as triethylamine or pyridine.
Substitution Reactions: The methoxy and methyl groups are introduced via electrophilic aromatic substitution reactions, typically using methanol and methyl iodide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methoxy and methyl groups.
Reduction: Formation of amines from the sulfonamide group.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: The compound can be used to study the interactions of sulfonamides with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3-methyl-N-(3-(thiazolo[4,5-b]pyridin-2-yl)phenyl)benzenesulfonamide: A structural isomer with the thiazole ring fused at a different position.
4-methoxy-3-methyl-N-(3-(benzothiazol-2-yl)phenyl)benzenesulfonamide: A similar compound with a benzothiazole moiety instead of thiazolo[5,4-b]pyridine.
Uniqueness
The unique combination of the thiazolo[5,4-b]pyridine moiety with the sulfonamide group and the specific substitution pattern on the benzene ring gives this compound distinct chemical and biological properties. This uniqueness can be leveraged in the design of new drugs with improved efficacy and selectivity.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-13-11-16(8-9-18(13)26-2)28(24,25)23-15-6-3-5-14(12-15)19-22-17-7-4-10-21-20(17)27-19/h3-12,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXQPOAKHKMAGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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